4-(4-Benzylphenoxy)aniline
Overview
Description
4-(4-Benzylphenoxy)aniline is an organic compound with the molecular formula C19H17NO and a molecular weight of 275.34 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound consists of a benzyl group attached to a phenoxy group, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylphenoxy)aniline typically involves the reaction of 4-bromophenol with benzyl bromide to form 4-benzylphenol. This intermediate is then reacted with 4-fluoronitrobenzene under basic conditions to yield 4-(4-benzylphenoxy)nitrobenzene. Finally, the nitro group is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylphenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are typical conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound from nitro intermediates.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(4-Benzylphenoxy)aniline is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Benzylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its binding affinity and the nature of the target site. The phenoxy and aniline groups play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenoxy)aniline
- 4-(4-Ethylphenoxy)aniline
- 4-(4-Phenylphenoxy)aniline
Uniqueness
4-(4-Benzylphenoxy)aniline is unique due to the presence of the benzyl group, which enhances its hydrophobicity and binding affinity to certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
4-(4-benzylphenoxy)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-17-8-12-19(13-9-17)21-18-10-6-16(7-11-18)14-15-4-2-1-3-5-15/h1-13H,14,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYREXEPNQPLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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